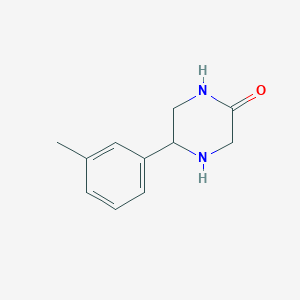

5-(3-Methylphenyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-(3-methylphenyl)piperazin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-8-3-2-4-9(5-8)10-6-13-11(14)7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |

InChI Key |

NOSWARDNZLBIAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNC(=O)CN2 |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework, including the connectivity of atoms and their spatial relationships.

The ¹H and ¹³C NMR spectra are fundamental for the initial structural verification. For 5-(3-Methylphenyl)piperazin-2-one, specific chemical shifts would be anticipated for the protons and carbons of the 3-methylphenyl group and the piperazin-2-one (B30754) ring.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-methylphenyl ring, typically in the range of δ 7.0-7.5 ppm. The methyl group protons would appear as a singlet around δ 2.3 ppm. The protons on the piperazin-2-one ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other, with chemical shifts generally appearing in the δ 2.5-4.0 ppm region. The NH protons would likely appear as broad singlets.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the lactam at approximately δ 165-175 ppm. The aromatic carbons would resonate in the δ 120-140 ppm region, with the methyl carbon appearing around δ 21 ppm. The aliphatic carbons of the piperazine (B1678402) ring would be found in the δ 40-60 ppm range.

A detailed, hypothetical data table for the expected chemical shifts is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | ~170 |

| 3 | ~3.5 (m) | ~50 |

| 5 | ~4.0 (m) | ~60 |

| 6 | ~3.0 (m) | ~45 |

| Ar-C1' | - | ~138 |

| Ar-C2' | ~7.2 (d) | ~129 |

| Ar-C3' | - | ~139 |

| Ar-C4' | ~7.1 (t) | ~128 |

| Ar-C5' | ~7.0 (d) | ~125 |

| Ar-C6' | ~7.2 (s) | ~126 |

| Ar-CH₃ | ~2.3 (s) | ~21 |

| N1-H | (broad s) | - |

| N4-H | (broad s) | - |

Note: This table is predictive and based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to determine the precise connectivity and through-space interactions, a suite of 2D NMR experiments would be essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the piperazin-2-one ring and identifying adjacent protons on the aromatic ring. researchgate.netchemicalbook.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.netresearchgate.netchemicalbook.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular structure by connecting the 3-methylphenyl group to the piperazine ring. researchgate.netresearchgate.netchemicalbook.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and preferred conformation of the molecule. researchgate.net

Piperazine rings are known to undergo conformational exchange, typically between two chair conformations. Dynamic NMR studies, involving recording NMR spectra at different temperatures, could provide information on the energy barriers associated with this ring-flipping process and the potential for restricted rotation around the aryl-N bond. nih.govdoi.org The presence of the carbonyl group and the bulky 3-methylphenyl substituent would likely influence these dynamics.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₁H₁₄N₂O. The theoretical exact mass is 190.1106 g/mol .

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This provides a "fingerprint" of the molecule and allows for the elucidation of its structure. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to different parts of the molecule.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment |

| 190 | [M+H]⁺ (Molecular Ion) |

| 119 | [H₂N-CH₂-CH=C(C₆H₄CH₃)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The fragmentation would likely involve cleavage of the piperazine ring, with the charge being retained on the fragment containing the aromatic ring. researchgate.net The loss of parts of the piperazinone ring would lead to a series of characteristic fragment ions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of this compound can be predicted by analyzing the characteristic frequencies of its constituent parts: the piperazinone ring, the secondary amide, the tertiary amine, and the 3-methylphenyl group.

Expected Vibrational Frequencies:

The FT-IR and Raman spectra are expected to exhibit distinct bands corresponding to specific molecular vibrations. The piperazine ring itself has characteristic stretching and deformation modes. For instance, studies on piperazine and its derivatives show C-H stretching vibrations in the 2800-3000 cm⁻¹ region, while C-N stretching vibrations typically appear in the 1000-1200 cm⁻¹ range. nih.gov The presence of the methyl group on the phenyl ring would introduce additional C-H stretching and bending vibrations.

A key feature in the FT-IR spectrum would be the strong absorption band corresponding to the C=O stretching of the lactam (cyclic amide) group, anticipated in the region of 1650-1690 cm⁻¹. The exact position of this band is sensitive to the local molecular environment, including hydrogen bonding. The N-H stretching vibration of the secondary amide is expected to produce a band in the 3200-3400 cm⁻¹ region. The position and shape of this band can provide insights into intermolecular hydrogen bonding. In the solid state, a broader band at a lower frequency would suggest the presence of hydrogen-bonded aggregates.

The aromatic C-H stretching vibrations of the 3-methylphenyl group are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can be indicative of the substitution pattern on the benzene (B151609) ring.

Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations and symmetric stretching modes often show strong signals in the Raman spectrum, which might be weak in the FT-IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) |

| Amide (Lactam) | N-H Stretch | 3200-3400 | Medium-Strong, Broad | Weak |

| Amide (Lactam) | C=O Stretch | 1650-1690 | Strong | Medium |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Piperazine Ring | C-H Stretch | 2800-3000 | Medium-Strong | Medium |

| Piperazine Ring | C-N Stretch | 1000-1200 | Medium | Medium |

| Methyl Group | C-H Stretch | 2850-2960 | Medium | Medium |

Note: The exact positions and intensities of the vibrational bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be inferred from crystallographic data of analogous piperazinone and substituted piperazine structures.

Expected Solid-State Conformation:

Intermolecular Interactions:

In the solid state, intermolecular hydrogen bonding is expected to be a dominant cohesive force. The secondary amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. The specific hydrogen bonding motifs would significantly influence the crystal packing. A common motif in related structures is the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the crystal. |

| Piperazinone Ring Conformation | Chair or Twisted-Boat | Indicates the lowest energy conformation in the solid state. |

| Phenyl Group Orientation | Equatorial | Minimizes steric interactions with the piperazine ring. |

| Hydrogen Bonding | N-H···O=C | Primary intermolecular interaction dictating crystal packing. |

| π-π Stacking | Present | Contributes to the stability of the crystal lattice. |

Note: These parameters are predictive and based on the analysis of structurally similar compounds. Experimental determination is required for confirmation.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination (if chiral)

Chirality is a key structural feature that can have profound implications for a molecule's biological activity. The this compound molecule possesses a stereocenter at the C5 position of the piperazinone ring, where the 3-methylphenyl group is attached. Therefore, this compound can exist as a pair of enantiomers, (R)-5-(3-methylphenyl)piperazin-2-one and (S)-5-(3-methylphenyl)piperazin-2-one.

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in determining the absolute configuration of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

Application to this compound:

For a given enantiomer of this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The primary chromophores in this molecule are the phenyl group and the amide group. The π-π* transitions of the aromatic ring and the n-π* and π-π* transitions of the amide carbonyl group are expected to be CD-active.

The sign and magnitude of the Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of the synthesized compound can be unambiguously assigned.

ORD spectroscopy, which measures the change in optical rotation with wavelength, can also be used for this purpose. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the absolute configuration.

In the absence of experimental data, it is not possible to predict the exact appearance of the CD or ORD spectrum. However, the presence of the chiral center necessitates that a synthesized sample, if not a racemate, will be optically active, and its chiroptical properties can be used to determine its enantiomeric purity and absolute configuration.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. The piperazine (B1678402) ring is known to exist in several conformations, most commonly a chair, boat, or twist-boat form. For piperazin-2-one (B30754), the presence of the carbonyl group and the substituent at the 5-position influences the conformational preference.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of 5-(3-Methylphenyl)piperazin-2-one

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| C5-N(piperazine) | ~1.47 Å | |

| C5-C(aryl) | ~1.52 Å | |

| Bond Angle | N-C-C5 | ~110° |

| C-N-C=O | ~118° | |

| Dihedral Angle | H-N-C5-C(aryl) | Varies with conformer |

Note: This table is illustrative, based on general values for similar functional groups, and does not represent published experimental data.

Once the optimized geometry is obtained, its electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. irjweb.comsigmaaldrich.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen of the carbonyl group and the nitrogen atoms would be expected to be regions of negative potential, while the amide proton (N-H) would be a region of positive potential. ajrcps.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

Note: This table is illustrative and intended to show the typical output of such a calculation. Actual values would depend on the level of theory and basis set used.

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR. nih.govresearchgate.net The predicted shifts for the protons and carbons in the tolyl and piperazinone rings would be compared to experimental data to verify the structure. Calculations are often performed using different functionals and basis sets to find the best correlation with experimental values. nih.gov

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Key predicted vibrations for this molecule would include the C=O stretch of the amide, the N-H stretch, C-N stretches, and aromatic C-H and C=C vibrations.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility in Solution

While quantum calculations are excellent for gas-phase, static structures, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, especially in a solvent. plos.org An MD simulation would reveal the conformational flexibility of the this compound molecule in an aqueous environment. It would show how the piperazinone ring flexes and how the tolyl group rotates, providing a dynamic picture of the accessible conformations and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor.

Molecular Docking and Ligand-Target Interaction Studies

Given that many arylpiperazine derivatives exhibit activity at various biological targets, molecular docking could be employed to predict the binding orientation and affinity of this compound to specific proteins. For instance, piperazine derivatives have been investigated as inhibitors or antagonists for targets like dopamine (B1211576) and serotonin (B10506) receptors, or various enzymes. nih.govmdpi.com

If a potential biological target were identified, docking simulations would place the molecule into the protein's binding site and score the interaction based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. Key interactions could involve the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The 3-methylphenyl group would likely engage in hydrophobic or π-stacking interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Should a series of analogues of this compound be synthesized and tested for a specific biological activity or physicochemical property, QSAR or QSPR models could be developed. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structures of the compounds and their observed activity or property.

QSAR: This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue. A statistical model would then be built to correlate these descriptors with biological activity. Such a model could predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. researchgate.net

QSPR: Similarly, QSPR models could predict physicochemical properties like solubility, boiling point, or chromatographic retention times based on molecular structure.

Preclinical Biological Activity and Mechanistic Investigations

In Vitro Pharmacological Profiling and Target Identification

The in vitro pharmacological assessment of novel chemical entities is a critical first step in elucidating their mechanism of action and identifying potential therapeutic targets. For derivatives of piperazine (B1678402) and piperazin-2-one (B30754), these investigations often involve a battery of assays to determine their effects on various enzymes, receptors, and cellular pathways.

Enzyme Inhibition Assays and Mechanistic Characterization

While specific enzyme inhibition data for 5-(3-Methylphenyl)piperazin-2-one is not detailed in the available literature, related piperazin-2-one structures have been investigated as inhibitors of various enzymes. For instance, certain acetophenone/piperazin-2-one hybrids have been explored for their potential as anti-cancer agents. Additionally, a series of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides were synthesized and evaluated as renin inhibitors, demonstrating the potential of the piperazin-2-one scaffold to interact with enzyme active sites. The nature and position of substituents on the phenyl ring are critical for the inhibitory activity of such compounds.

Receptor Binding Studies and Ligand-Receptor Interactions

Arylpiperazine derivatives are well-known for their interactions with a variety of neurotransmitter receptors. Studies on arylpiperazine derivatives have shown significant affinity for α1-adrenoceptors and serotonin (B10506) 5-HT1A and 5-HT2A receptors. The affinity for these receptors is highly dependent on the substitution pattern on the aryl ring. For example, in a series of 5-arylidenehydantoin derivatives with a phenylpiperazine fragment, the presence and position of methoxy (B1213986) groups on the benzylidene moiety significantly influenced their affinity for α1-adrenoceptors. Although direct receptor binding data for this compound is not available, the presence of the 3-methylphenyl group suggests potential interactions with receptors where such a substitution is favorable for binding.

Cellular Assays for Specific Biological Pathways

Cellular assays provide a more integrated view of a compound's biological effects. Research on acetophenone/piperazin-2-one hybrids has revealed their potential to induce DNA damage and cause cell cycle arrest in cancer cell lines, indicating a cytotoxic mechanism. Specifically, one hybrid was found to induce the accumulation of γH2AX and p53, key markers of DNA damage, leading to cell death. These findings highlight the potential for piperazin-2-one derivatives to influence fundamental cellular processes. However, specific cellular assay results for this compound are not documented in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. While specific SAR studies centered on this compound are not available, the broader class of arylpiperazines and related heterocyclic compounds has been extensively studied.

Identification of Key Pharmacophoric Features

For arylpiperazine derivatives targeting α1-adrenoceptors, key pharmacophoric features include the piperazine ring itself and the nature of the aryl substituent. In one study, a 2-alkoxyphenylpiperazine fragment combined with two methoxy substituents on a benzylidene moiety resulted in the highest activities. This suggests that both the electronic and steric properties of the substituents play a significant role in receptor interaction. For other classes of piperazine-containing compounds, the three-dimensional structure of the piperazine ring is considered a favorable feature for enhancing pharmacokinetic properties.

Impact of Substitutions on Biological Potency and Selectivity

The impact of substitutions on the biological activity of piperazine derivatives is a recurring theme in medicinal chemistry. In the context of α1-adrenoceptor antagonists, the chemical properties, number, and positions of substituents on the arylidene fragment were found to directly influence binding affinities. For example, a 3,4-dimethoxy substitution pattern was more favorable than a 2,4-dimethoxy or a 4-chloro substitution. Similarly, in studies of pyrazolidine-3,5-dione (B2422599) derivatives, lipophilic substituents were found to be essential for inhibitory activity against lipid peroxidation. These findings underscore the principle that even minor modifications to the chemical structure can lead to significant changes in biological potency and selectivity. The exploration of various substitutions on the phenyl ring and the piperazin-2-one core of this compound would be a logical next step in defining its SAR and identifying analogues with potentially enhanced biological activities.

In Vivo Preclinical Studies in Animal Models (focused on mechanistic understanding, not human clinical trials)

No specific in vivo preclinical studies for this compound have been reported in the available scientific literature. Research on other piperazine derivatives has explored their effects in various animal models, often focusing on the central nervous system.

Pharmacodynamic (PD) Assessment in Relevant Animal Models

There is no published data on the pharmacodynamic assessment of this compound in animal models. Generally, for novel piperazine compounds, pharmacodynamic studies would involve evaluating their effects on relevant biological targets and physiological responses in animals. For instance, research on a different piperazine derivative, 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline, known as centhaquin, demonstrated hypotensive effects in cats and rats, suggesting a central mechanism of action. Studies on other piperazine compounds have shown modulation of neurotransmitter systems, such as serotonin and dopamine (B1211576), in the prefrontal cortex of rats.

Preliminary Pharmacokinetic (PK) Considerations in Preclinical Species (Absorption, Distribution, Metabolism in animal models, not human)

Specific pharmacokinetic data for this compound in preclinical species are not available. In general, the piperazine moiety can influence the pharmacokinetic properties of a compound, often enhancing its metabolic stability and oral bioavailability.

Preclinical pharmacokinetic studies on other piperazine-based compounds, such as buspirone (B1668070) and its metabolite 1-(2-pyrimidinyl)-piperazine in rats, have characterized their clearance and elimination half-life. For example, buspirone was found to have a clearance of 13.1 ml/min and a terminal elimination half-life of 25 minutes in rats. The metabolism of piperazine derivatives is often studied using liver microsomes to identify the cytochrome P450 (CYP) isoenzymes involved. Such studies are critical for understanding potential drug-drug interactions.

Pharmacokinetic Parameters of Related Piperazine Compounds in Rats

| Compound | Clearance (ml/min) | Terminal Elimination Half-life (min) |

|---|---|---|

| Buspirone | 13.1 | 25 |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | 8.2 | 79 |

This table is based on data for buspirone and its metabolite and is not representative of this compound.

Investigation of Specific Molecular Mechanisms of Action

The specific molecular mechanism of action for this compound has not been elucidated. Research into the mechanisms of other piperazine-containing molecules can provide insights into potential pathways.

Elucidation of Signaling Pathways Modulated

No studies have identified the signaling pathways modulated by this compound. Piperazine derivatives have been shown to interact with a variety of signaling pathways. For example, some piperazine compounds have been investigated for their ability to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, potentially involving the modulation of NF-κB and the release of cytochrome c. Another study on novel 1,4-disubstituted piperazine-2,5-dione derivatives showed antioxidant activity through the IL-6/Nrf2 loop pathway.

Protein-Ligand Interaction Dynamics

There is no information available on the protein-ligand interaction dynamics of this compound. Understanding these interactions is fundamental to drug design and is often investigated using techniques like X-ray crystallography and NMR spectroscopy. For instance, studies on other piperazine derivatives have detailed their binding to specific receptors, such as the histamine-3 receptor, revealing key interactions that determine potency and selectivity. Computational docking studies are also frequently used to predict the binding modes of piperazine-containing ligands with their protein targets.

Analytical Methodologies for 5 3 Methylphenyl Piperazin 2 One

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for the separation and quantification of 5-(3-Methylphenyl)piperazin-2-one, ensuring its purity and concentration are accurately determined. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, while Gas Chromatography (GC) may be applicable for volatile derivatives. For chiral molecules, Supercritical Fluid Chromatography (SFC) offers a powerful solution for enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A validated reverse-phase HPLC (RP-HPLC) method is essential for the routine analysis and quality control of this compound. The development of such a method involves a systematic optimization of chromatographic conditions to achieve a balance between resolution, analysis time, and sensitivity.

Method Development: A typical starting point for method development would involve screening various stationary phases and mobile phase compositions. An octadecyl (C18) column is a versatile and common choice for the separation of moderately polar compounds like phenylpiperazine derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier such as acetonitrile or methanol. The selection of the appropriate pH is crucial to ensure the consistent ionization state of the analyte and to achieve optimal peak shape and retention. Ultraviolet (UV) detection is commonly employed, with the detection wavelength selected based on the UV spectrum of this compound to maximize sensitivity.

Validation: Once optimal conditions are established, the method must be validated according to established guidelines to ensure its reliability. Key validation parameters include:

Selectivity: The ability of the method to separate the analyte from potential impurities and degradation products.

Linearity: The demonstration of a linear relationship between the detector response and the concentration of the analyte over a specified range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Parameter | Typical Acceptance Criteria | Example Finding for a Phenylpiperazine Derivative |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 3% | Intraday: 1.2%, Interday: 2.5% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC may be challenging without derivatization. Derivatization can be employed to increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

A common derivatization strategy for compounds containing amine functionalities is acylation. For instance, perfluoroacyl derivatives can be prepared, which are often more volatile and provide better chromatographic performance. The analysis would typically be performed on a capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl/95% methyl polysiloxane phase. The oven temperature would be programmed to increase gradually to ensure the efficient separation of the analyte from any impurities or derivatizing reagents.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Since this compound possesses a chiral center, the separation of its enantiomers is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its advantages of high speed, efficiency, and reduced environmental impact compared to normal-phase HPLC.

In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase. Small amounts of organic modifiers, such as methanol or ethanol, are often added to improve peak shape and resolution. The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based CSPs being widely used for a broad range of compounds. The development of a chiral SFC method involves screening a variety of CSPs and organic modifiers to identify the optimal conditions for enantiomeric resolution.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of this compound in complex matrices. Mass spectrometry (MS) is the most common detector coupled with chromatographic techniques due to its high sensitivity and ability to provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex mixtures, such as biological fluids. This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase HPLC method, similar to that described for purity assessment, would be employed for separation. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar and semi-polar compounds and would likely be suitable for this analyte, typically operating in the positive ion mode.

In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. The transition from the precursor ion to one or more specific product ions is monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. This approach allows for the accurate quantification of the analyte even in the presence of co-eluting interferences from the matrix. The development of an LC-MS/MS method would involve optimizing the ionization and fragmentation conditions to achieve the highest possible signal intensity for the selected transitions.

| Parameter | Description |

| Chromatographic System | Agilent 1100 or equivalent |

| Column | C18, e.g., XTerra (30 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and water with a modifier like formic acid |

| Flow Rate | Typically in the range of 0.2-0.6 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be used for the identification and quantification of this compound, particularly if derivatization is employed. GC-MS combines the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry.

Following separation on a GC column, the analyte molecules are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can serve as a "fingerprint" for identification. The mass spectra of piperazine (B1678402) derivatives are often characteristic and can be used to distinguish between different isomers and related compounds. For quantitative analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simple, cost-effective, and widely accessible approach for the quantitative analysis of pharmaceutical compounds. These techniques are based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration. For compounds like this compound, which may not possess a strong chromophore for direct analysis, various derivatization techniques can be employed to produce a colored product that can be measured in the visible region of the electromagnetic spectrum.

The quantitative analysis of piperazine derivatives often involves chemical reactions that lead to the formation of intensely colored complexes. These reactions enhance the sensitivity and selectivity of the spectrophotometric measurement. Common approaches include charge-transfer complexation and ion-pair formation.

One established method for the analysis of piperazine derivatives involves a charge-transfer reaction. In this approach, the electron-donating piperazine derivative reacts with an electron-accepting reagent (a π-acceptor) to form a colored charge-transfer complex. The intensity of the color produced is proportional to the concentration of the piperazine derivative and can be quantified by measuring its absorbance at a specific wavelength.

Another common technique is the formation of colored ion-pair complexes. This method is suitable for basic compounds like piperazine derivatives. The drug, in its protonated form, is reacted with an acidic dye to form a stable, colored ion-pair complex. This complex can then be extracted into an organic solvent and its absorbance measured.

The selection of the specific reagent and reaction conditions is critical to ensure the method is sensitive, accurate, and reproducible. The optimal wavelength of maximum absorbance (λmax) for the resulting colored complex must be determined to achieve the highest sensitivity.

Below are illustrative research findings for the spectrophotometric analysis of various piperazine derivatives. It is important to note that while these methods are applicable to the broader class of piperazine compounds, the specific parameters for the quantitative analysis of this compound would need to be experimentally determined and validated.

Table 1: Examples of Spectrophotometric Methods for the Analysis of Piperazine Derivatives

| Analyte | Reagent | Solvent | λmax (nm) | Linear Range (µg/mL) | Reference |

| Piperazine Hydrate | 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) | Acetonitrile/Acetic Acid | 642 | 2-8 | ekb.eg |

| Piperazine | Chloranil | Acetaldehyde | 667 | 0.5-20 | ekb.eg |

| Piperazine | Phenothiazine and N-bromosuccinimide | Aqueous Methanol | 595 | 0.5-3 | nih.gov |

| Piperazine | 2,6-dichloroquinonechlorimide | Not Specified | 525 | 6.4–51.2 | researchgate.net |

Table 2: Further Examples of Reagents Used in Spectrophotometric Analysis of Piperazine Derivatives

| Analyte | Reagent Type | Specific Reagent | Resulting Complex | λmax (nm) | Reference |

| Ketoconazole (a piperazine derivative) | σ-acceptor | Iodine | Charge-transfer complex | 363 | mdpi.com |

| Piribedil (a piperazine derivative) | σ-acceptor | Iodine | Charge-transfer complex | 359 | mdpi.com |

| Ketoconazole (a piperazine derivative) | Dye | Bromocresol green (BCG) | Ion-pair complex | 407 | mdpi.com |

| Piribedil (a piperazine derivative) | Dye | Bromocresol green (BCG) | Ion-pair complex | 410 | mdpi.com |

The successful application of these methods for the quantitative analysis of this compound would involve a systematic study to optimize various experimental parameters. This includes the selection of the most suitable chromogenic reagent, the ideal solvent system, the optimal reaction time and temperature, and the determination of the specific wavelength of maximum absorbance for the resulting colored product. Subsequent validation of the developed method according to established guidelines would be necessary to ensure its linearity, accuracy, precision, and selectivity.

Potential Non Clinical Applications and Future Research Directions

Utilization as Chemical Probes for Elucidating Biological Processes

Chemical probes are essential small molecules used to study and manipulate biological systems. The piperazine (B1678402) scaffold, a core component of 5-(3-Methylphenyl)piperazin-2-one, is considered a "privileged structure" in medicinal chemistry and drug discovery. nih.govmdpi.comnih.govrsc.org This is due to its common presence in a multitude of biologically active compounds. mdpi.com Piperazine derivatives have been developed as probes for a variety of targets. For instance, certain derivatives have been synthesized to act as modulators of the HIV-1 capsid, allowing for the investigation of the viral life cycle. mdpi.com The development of such probes can uncover novel biological mechanisms and identify new therapeutic targets. nih.gov While specific studies detailing the use of this compound as a chemical probe are not prominent, its structural class suggests it could be a candidate for development into a probe for targets within the central nervous system or other biological systems where piperazine-containing molecules have shown activity.

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The piperazinone ring system is a valuable building block in organic synthesis. mdpi.com Piperazinones, including C-substituted variants like this compound, serve as versatile intermediates for the creation of more complex molecules. A significant body of research focuses on the synthesis of the piperazine ring itself, employing methods such as intramolecular condensation and transition-metal-catalyzed reactions. mdpi.comorganic-chemistry.orgthieme-connect.com

Once formed, the piperazinone core can be further modified. For example, the nitrogen atoms of the piperazine ring can be functionalized through N-alkylation or N-arylation to build larger, more complex structures. mdpi.com A major area of interest is the C-H functionalization of the piperazine ring, which allows for the introduction of additional substituents on the carbon atoms, thereby increasing molecular diversity. mdpi.comnih.govresearchgate.netnih.gov The development of such synthetic methodologies expands the utility of piperazinones as key intermediates in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Exploration in Materials Science or Polymer Chemistry

The application of piperazine derivatives has extended into the realm of materials science, particularly in the development of novel polymers. Piperazine-based polymers have been synthesized and have demonstrated significant potential as antimicrobial materials. researchgate.netnih.govrsc.orgrsc.org These polymers can be designed to have contact-killing capabilities against various microbes. nih.gov The mechanism of action is thought to involve the piperazine moiety interacting with and disrupting the bacterial cell membrane. rsc.org

While the direct incorporation of this compound into polymers is not specifically reported, the broader research into piperazine-based polymers indicates a potential avenue for its use. The presence of the reactive secondary amine in the piperazinone ring could, in principle, allow for its polymerization or grafting onto other materials to impart specific properties.

Future Research Avenues and Translational Potential (excluding human clinical trials)

Future non-clinical research on this compound and related compounds is likely to focus on several key areas. A primary direction will be the continued development of novel synthetic methods to functionalize the piperazinone core, particularly at the carbon positions. mdpi.comnih.govresearchgate.netnsf.gov This will enable the creation of diverse libraries of piperazinone derivatives for screening against a wide range of biological targets.

The translational potential of these compounds, outside of human trials, lies in their use as research tools. For example, novel piperazinone derivatives could be developed as radioprotective agents for further in vitro and in vivo studies in animal models. nih.gov Furthermore, computational screening and molecular modeling will likely play a significant role in identifying potential biological targets for this class of compounds, guiding future experimental work. plos.org

Challenges and Opportunities in Piperazinone Chemistry

A significant challenge in piperazinone chemistry is the limited structural diversity of commercially available and synthetically accessible derivatives. mdpi.comresearchgate.net Historically, most modifications have been made at the nitrogen atoms of the piperazine ring. The development of selective and efficient methods for C-H functionalization of the carbon backbone remains a key challenge. nih.govnih.gov Overcoming this hurdle will unlock new areas of chemical space and provide opportunities to develop compounds with novel biological activities.

The opportunity within piperazinone chemistry lies in its status as a privileged scaffold. nih.govrsc.org The piperazine ring's physicochemical properties often impart favorable characteristics to molecules, such as improved solubility and bioavailability. nih.gov This makes the piperazinone core an attractive starting point for the design of new bioactive molecules. The continued exploration of new synthetic routes and the biological evaluation of novel piperazinone derivatives present significant opportunities for discovery in both medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.